3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride
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Overview
Description
3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride is a complex organic compound with a molecular formula of C15H18ClNO3 and a molecular weight of 295.76. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride typically involves multiple steps, starting with the construction of the hexahydrobenzo[g]quinoline core. This can be achieved through a series of reactions including cyclization, methylation, and carboxylation. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes described above. This would require the use of large reactors, precise control of reaction conditions, and efficient purification methods to ensure the final product meets the required purity standards. The process would also need to comply with environmental regulations to minimize waste and ensure safety.
Chemical Reactions Analysis
Types of Reactions: 3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism of action would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Carboxy-6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium chloride can be compared with other similar compounds, such as:
1-Phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a,9-trimethyl-:
1-Phenanthrenecarboxaldehyde, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-:
. The uniqueness of this compound lies in its specific combination of carboxylic acid and methoxy groups, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
6-methoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinolin-1-ium-3-carboxylic acid;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3.ClH/c1-19-14-4-2-3-9-7-13-10(6-12(9)14)5-11(8-16-13)15(17)18;/h2-4,10-11H,5-8H2,1H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCCDHFDDHQLQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC3CC(C[NH+]=C3C2)C(=O)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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